Cas no 137787-59-8 (8-Methoxy-3,6-dimethyl-1H-isochromen-1-one)

8-Methoxy-3,6-dimethyl-1H-isochromen-1-one is a synthetic organic compound belonging to the isocoumarin class, characterized by its methoxy and methyl substituents at the 8-, 3-, and 6-positions. This structurally distinct molecule is of interest in pharmaceutical and agrochemical research due to its potential as a building block for bioactive derivatives. Its rigid isocoumarin core provides a stable framework for further functionalization, while the electron-donating methoxy group enhances reactivity in electrophilic substitution reactions. The compound’s purity and well-defined structure make it suitable for use in mechanistic studies and as a precursor in heterocyclic synthesis. Its stability under standard conditions ensures reliable handling in laboratory applications.
8-Methoxy-3,6-dimethyl-1H-isochromen-1-one structure
137787-59-8 structure
Product Name:8-Methoxy-3,6-dimethyl-1H-isochromen-1-one
CAS No:137787-59-8
MF:C12H12O3
MW:204.221883773804
CID:1094440
PubChem ID:15663783
Update Time:2025-09-28

8-Methoxy-3,6-dimethyl-1H-isochromen-1-one Chemical and Physical Properties

Names and Identifiers

    • 8-Methoxy-3,6-dimethyl-1H-isochromen-1-one
    • 8-methoxy-3,6-dimethylisochromen-1-one
    • 137787-59-8
    • Inchi: 1S/C12H12O3/c1-7-4-9-6-8(2)15-12(13)11(9)10(5-7)14-3/h4-6H,1-3H3
    • InChI Key: KVBVMPPNGWAEJQ-UHFFFAOYSA-N
    • SMILES: O1C(C2C(=CC(C)=CC=2C=C1C)OC)=O

Computed Properties

  • Exact Mass: 204.078644241g/mol
  • Monoisotopic Mass: 204.078644241g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 295
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 35.5Ų

8-Methoxy-3,6-dimethyl-1H-isochromen-1-one Pricemore >>

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8-Methoxy-3,6-dimethyl-1H-isochromen-1-one Related Literature

Additional information on 8-Methoxy-3,6-dimethyl-1H-isochromen-1-one

8-Methoxy-3,6-dimethyl-1H-isochromen-1-one (CAS No. 137787-59-8): A Comprehensive Overview

8-Methoxy-3,6-dimethyl-1H-isochromen-1-one, identified by the CAS number 137787-59-8, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, belonging to the isochromenone class, exhibits a unique structural framework characterized by a chromene core with methoxy and dimethyl substituents. The presence of these functional groups imparts distinct chemical properties and biological activities, making it a subject of extensive research and development.

The< strong>isochromenone scaffold is known for its versatility in medicinal chemistry, particularly due to its ability to interact with various biological targets. In recent years, derivatives of isochromenone have been explored for their potential in treating a range of therapeutic conditions, including neurodegenerative diseases, inflammation, and cancer. The specific substitution pattern in 8-Methoxy-3,6-dimethyl-1H-isochromen-1-one enhances its pharmacological profile, making it a promising candidate for further investigation.

One of the most compelling aspects of 8-Methoxy-3,6-dimethyl-1H-isochromen-1-one is its role as a key intermediate in the synthesis of more complex pharmacophores. Researchers have leveraged its structural features to develop novel compounds with enhanced binding affinity and selectivity. For instance, studies have demonstrated its utility in generating derivatives that exhibit potent antioxidant and anti-inflammatory properties. These findings highlight the compound's significance in the development of next-generation therapeutics.

The< strong>Methoxy group at the 8-position and the< strong>dimethyl substituents at the 3- and 6-positions contribute to the compound's overall reactivity and biological activity. The methoxy group can participate in hydrogen bonding interactions, while the dimethyl groups provide steric hindrance that can influence binding affinity. This balance of functional groups makes 8-Methoxy-3,6-dimethyl-1H-isochromen-1-one a versatile building block for drug discovery efforts.

In recent years, there has been growing interest in exploring the< strong>Molecular Interactions of isochromenone derivatives with biological targets. Computational studies have shown that< strong>8-Methoxy-3,6-dimethyl-1H-isochromen-1-one can interact with proteins involved in cell signaling pathways relevant to cancer progression. These interactions have been linked to modulatory effects on enzymes such as kinases and phosphodiesterases, which are critical regulators of cellular processes. The potential to modulate these pathways makes this compound an attractive candidate for further pharmacological exploration.

The< strong>Synthetic Chemistry of< strong>8-Methoxy-3,6-dimethyl-1H-isochromen-1-one has also been extensively studied. Researchers have developed efficient synthetic routes that allow for scalable production of this compound. These methods often involve multi-step reactions that incorporate the methoxy and dimethyl groups at specific positions on the chromene core. The optimization of these synthetic pathways is crucial for enabling large-scale production and subsequent preclinical testing.

In preclinical studies, derivatives of< strong>isochromenone, including< strong>8-Methoxy-3,6-dimethyl-1H-isochromen-1-one, have shown promise in models of neurodegenerative diseases such as Alzheimer's and Parkinson's. The< strong>Mechanism of Action involves interactions with receptors and enzymes that are dysregulated in these conditions. For example, some derivatives have been found to inhibit the aggregation of amyloid-beta peptides, a hallmark protein in Alzheimer's disease pathology. Such findings underscore the therapeutic potential of this class of compounds.

The< strong>Biochemical Properties of< strong>8-Methoxy-3,6-dimethyl-1H-isochromen-1-one also include notable antioxidant activities. Reactive oxygen species (ROS) are implicated in various pathological conditions, including inflammation and cancer. Studies have demonstrated that this compound can scavenge ROS and protect cells from oxidative damage. This antioxidant property makes it a candidate for applications in antiaging therapies and chronic disease management.

The< strong>Toxicological Profile of< strong>8-Methoxy-3,6-dimethyl-1H-isochromen-1-one has been evaluated through various in vitro and in vivo assays. Preliminary results suggest that the compound exhibits low toxicity at therapeutic doses, making it a favorable candidate for further development. However, comprehensive toxicological studies are necessary to fully assess its safety profile before clinical translation.

The< strong>Economic Impact of developing drugs based on isochromenone derivatives cannot be overstated. The pharmaceutical industry invests heavily in discovering new therapeutics that address unmet medical needs. Compounds like< strong>8-Methoxy-3,6-dimethyl-1H-isochromen-1-one, with their unique structural features and biological activities, represent valuable assets in this endeavor. Their successful development could lead to significant improvements in patient care across multiple therapeutic areas.

In conclusion,< strong>8-Methoxy-3,6-dimethyl-1H-isochromen-1-one (CAS No. 137787-59), with its intriguing structure and multifaceted biological activities, stands out as a promising compound in pharmaceutical research. Its potential applications span neurodegenerative diseases to anti-inflammatory therapies, driven by its ability to interact with key biological targets. As research continues to uncover new insights into its mechanisms and applications,< strong>this molecule will undoubtedly play a significant role In advancing drug discovery efforts worldwide.

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